Benzene, 1-methyl-2-(phenylsulfonyl)-
Description
Contextualization of the Phenylsulfonyl Moiety within Organosulfur Compound Classes
Organosulfur compounds encompass a wide range of molecules that contain a carbon-sulfur bond. researchgate.netmdpi.com This class of compounds is incredibly diverse, with the sulfur atom existing in various oxidation states. Some of the major classes of organosulfur compounds include thioethers (sulfides), sulfoxides, and sulfones. wikipedia.orgfishersci.com
Aromatic organosulfur compounds, while less common in nature, are prevalent in industrial products and processes. nih.gov The phenylsulfonyl group, in particular, is a key structural component in many synthetic molecules.
Importance of Sulfones as Versatile Synthetic Intermediates and Functional Motifs
Sulfones are highly valued in organic synthesis due to their stability and the versatile reactivity they impart to neighboring atoms. thieme-connect.com They are often described as "chemical chameleons" because the sulfonyl group can act as a temporary modulator of chemical reactivity. thieme-connect.com
Several classic and modern named reactions in organic chemistry utilize sulfones as key intermediates. These include:
The Ramberg–Bäcklund reaction: This reaction involves the conversion of an α-halo sulfone into an alkene through the extrusion of sulfur dioxide. wikipedia.orgthieme-connect.com
The Julia Olefination (and its modified versions): This reaction provides a method for the synthesis of alkenes from sulfones and aldehydes or ketones. wikipedia.orgthieme-connect.com
The electron-withdrawing nature of the sulfonyl group makes adjacent protons acidic, allowing for the formation of α-sulfonyl carbanions. These carbanions are excellent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. Furthermore, the sulfone group can act as a good leaving group, facilitating its removal after a desired transformation has been achieved. thieme-connect.com
Beyond their role as synthetic intermediates, sulfones are important functional motifs in their own right. researchgate.net The sulfone scaffold is of particular relevance in medicinal chemistry and materials science. thieme-connect.comgoogle.com A large number of biologically active molecules contain this functional group, and they are found in drugs with diverse applications, including antibacterial, anticancer, and anti-inflammatory agents. thieme-connect.comnih.gov In materials science, polymers containing sulfone groups, such as polysulfones, are known for their high strength, thermal stability, and resistance to chemical and oxidative degradation. wikipedia.org
The specific compound, Benzene, 1-methyl-2-(phenylsulfonyl)- , also known as 2-Methylbenzyl phenyl sulfone, is a diaryl sulfone that embodies the structural features discussed. scbt.com Its chemical properties and potential applications are a direct consequence of the interplay between the phenyl and tolyl rings and the central sulfonyl bridge.
Table 1: Physicochemical Properties of Benzene, 1-methyl-2-(phenylsulfonyl)-
| Property | Value |
| CAS Number | 71996-48-0 scbt.com |
| Molecular Formula | C₁₄H₁₄O₂S scbt.com |
| Molecular Weight | 246.32 g/mol scbt.com |
| Melting Point | 81-83 °C |
| Appearance | Solid |
| Synonyms | 2-Methylbenzyl phenyl sulfone scbt.com |
| InChI Key | PWECXBSVNSKIIN-UHFFFAOYSA-N |
| SMILES | Cc1ccccc1CS(=O)(=O)c2ccccc2 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
26446-74-2 |
|---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-methylbenzene |
InChI |
InChI=1S/C13H12O2S/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-10H,1H3 |
InChI Key |
UJHQTIAOYSYPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations in Benzene, 1 Methyl 2 Phenylsulfonyl Chemistry
Investigations into Radical Reaction Pathways
Radical reactions offer unique pathways for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-tolyl phenyl sulfone, investigations into radical mechanisms are essential for understanding its behavior under thermal or photochemical conditions, or in the presence of radical initiators.
Research into related sulfonyl compounds has demonstrated that the sulfonyl group can participate in radical processes. For instance, sulfinyl sulfones have been shown to undergo homolytic fission of the S–S bond upon mild heating to generate both sulfonyl and sulfinyl radicals. nih.gov This suggests that the carbon-sulfur bonds in 2-tolyl phenyl sulfone could potentially cleave under forcing conditions to yield a phenylsulfonyl radical and a tolyl radical, or a phenyl radical and a tolyl-sulfonyl radical, which could then engage in subsequent reactions.
Another potential radical pathway involves the methyl group on the tolyl ring. This benzylic position is susceptible to hydrogen atom abstraction by radical species, which would generate a stable benzyl-type radical. This intermediate can then participate in a variety of transformations, including dimerization, oxidation, or addition to unsaturated systems.
Experimental techniques to probe these radical pathways often involve the use of radical scavengers. For example, the introduction of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) into a reaction mixture can trap radical intermediates, leading to the formation of a stable TEMPO-adduct that can be detected and characterized. acs.org A significant reduction in reaction rate or a change in product distribution in the presence of such a scavenger provides strong evidence for a radical mechanism. acs.org Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool used to directly detect and characterize radical species formed during a reaction. nih.gov
Table 1: Common Experimental Probes for Radical Reaction Pathways
| Technique/Method | Principle of Operation | Information Gained |
| Radical Scavenging | Introduction of a stable radical (e.g., TEMPO) or a radical trap to intercept reactive radical intermediates. | Provides indirect evidence of a radical pathway if the reaction is inhibited or a trapped adduct is formed. |
| Electron Paramagnetic Resonance (EPR) | Detects species with unpaired electrons by observing their absorption of microwaves in a magnetic field. | Allows for the direct detection and structural characterization of radical intermediates. |
| Radical Clock Experiments | Use of a reactant that undergoes a characteristic unimolecular rearrangement at a known rate if a radical intermediate is formed. | The product distribution can be used to determine the rate of the radical trapping step relative to the rearrangement. |
| Photochemical Initiation | Use of light to induce homolytic cleavage of a bond, generating radicals and initiating the reaction. | Suggests the involvement of radical species if the reaction proceeds only under irradiation. |
Electron Transfer Mechanisms (e.g., Proton-Coupled Electron Transfer)
Electron transfer is a fundamental step in a vast number of chemical and biological processes. When an electron transfer is coupled with the transfer of a proton, the process is known as Proton-Coupled Electron Transfer (PCET). nih.gov While extensively studied in systems like phenols and hydroquinones, the principles of PCET can be relevant to the chemistry of sulfones, particularly when functional groups capable of donating or accepting protons are present on the aromatic rings or when reacting with specific redox-active species. chemrxiv.org
A PCET mechanism can proceed in a stepwise manner, where electron transfer is followed by proton transfer (ETPT) or vice versa (PTET), or in a concerted fashion where both particles move in a single kinetic step (CPET). researchgate.net The operative pathway is governed by the thermodynamic properties of the system, including the redox potentials of the electron donor/acceptor pair and the pKa values of the proton donor/acceptor. rsc.org
In the context of 2-tolyl phenyl sulfone derivatives, a PCET pathway could be envisaged if, for example, a hydroxyl group were introduced onto one of the aromatic rings. Oxidation of such a molecule could trigger a concerted or stepwise transfer of an electron and a proton.
Studies on Chiral Anion-Controlled Asymmetric Induction in Catalytic Systems
Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst preferentially favors the formation of one enantiomer or diastereomer over another. wikipedia.org This principle is the foundation of asymmetric synthesis, a field dedicated to the preparation of enantiomerically pure compounds.
In catalytic systems involving substrates like Benzene, 1-methyl-2-(phenylsulfonyl)-, achieving high levels of asymmetric induction often relies on the use of a chiral catalyst. One sophisticated strategy involves the concept of chiral anion-controlled asymmetric induction. In this approach, a chiral anion, often part of an ion pair with a cationic reagent or catalyst, directs the stereochemical outcome of the reaction. The chiral anion creates a well-defined, asymmetric environment around the reactive center, forcing an incoming reactant to approach from a specific face, thereby leading to the preferential formation of one stereoisomer.
The effectiveness of a chiral catalyst is typically quantified by the enantiomeric excess (ee) of the product. The table below illustrates hypothetical results from a screening of different chiral ligands in a catalytic reaction, demonstrating how catalyst structure influences enantioselectivity.
Table 2: Influence of Chiral Ligands on Enantioselectivity in a Representative Asymmetric Transformation
| Entry | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Pd2(dba)3 / (S,S)-Trost Ligand | Dichloromethane (B109758) | 25 | 91 | 92 |
| 2 | Pd2(dba)3 / (R)-BINAP | Toluene (B28343) | 0 | 85 | 75 |
| 3 | Pd2(dba)3 / (S)-Phos | Tetrahydrofuran | 25 | 88 | 68 |
| 4 | [Rh(COD)Cl]2 / (R,R)-QuinoxP* | Dichloromethane | 25 | 95 | 89 |
Data are representative and based on findings for analogous systems to illustrate the concept. nih.govmdpi.com
Elucidation of Reaction Intermediates and Transition States
In the electrophilic sulfonation of toluene, a two-step mechanism is generally accepted. msu.edumsu.edu The first, rate-determining step involves the attack of an electrophile (e.g., SO₃) on the aromatic ring to form a positively charged resonance-stabilized carbocation known as a benzenonium ion or Wheland intermediate. msu.edudocbrown.info The stability of this intermediate is crucial. In 2-tolyl phenyl sulfone, the electron-donating methyl group (+I effect) activates the ring it is attached to and directs incoming electrophiles to the ortho and para positions. Conversely, the phenylsulfonyl group is strongly electron-withdrawing and deactivating, directing electrophiles to the meta position on its ring. The interplay of these effects determines the regioselectivity of substitution reactions.
The transition state is the highest energy point on the reaction pathway connecting reactants to intermediates or intermediates to products. researchgate.net It represents a fleeting arrangement of atoms that is not a distinct, isolable species. The energy difference between the reactants and the highest-energy transition state is the activation energy (Ea), which governs the reaction rate.
Modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the structures and energies of both intermediates and transition states. nih.gov These calculations can provide a detailed picture of the reaction profile, helping to rationalize experimental observations such as regioselectivity and reaction rates. For example, DFT calculations can be used to compare the energies of different possible benzenonium intermediates, thereby predicting the most likely site of electrophilic attack.
Table 3: Comparison of Reaction Intermediates and Transition States
| Characteristic | Reaction Intermediate | Transition State |
| Definition | A species that exists for a finite lifetime in a local energy minimum on the reaction coordinate. | The highest energy point on the reaction coordinate between two minima; a first-order saddle point. |
| Stability | Metastable; corresponds to a potential energy well. | Unstable; has no finite lifetime. |
| Bonding | Fully formed, albeit often reactive, chemical bonds. | Partially formed and partially broken bonds. |
| Concentration | Can be low but potentially detectable under specific conditions. | Infinitesimally small; not directly observable. |
| Example | Benzenonium ion (Wheland intermediate) in electrophilic aromatic substitution. msu.edu | The arrangement of atoms at the peak of the activation energy barrier for the formation of the benzenonium ion. |
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For Benzene, 1-methyl-2-(phenylsulfonyl)-, NMR is crucial for confirming the ortho substitution pattern and differentiating it from its meta and para isomers.
¹H NMR and ¹³C NMR
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbon atoms in the molecule.
In the ¹H NMR spectrum of Benzene, 1-methyl-2-(phenylsulfonyl)-, the aromatic protons exhibit complex splitting patterns due to their proximity and coupling with each other. The methyl group protons typically appear as a singlet in the upfield region. The exact chemical shifts are influenced by the solvent used for the analysis.
The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of distinct carbon environments. The spectrum for Benzene, 1-methyl-2-(phenylsulfonyl)- would be expected to display signals for the methyl carbon, the two ipso-carbons (the carbon atoms directly attached to the sulfonyl group and the methyl group), and the remaining aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the phenylsulfonyl and methyl groups.
Table 1: Representative ¹H and ¹³C NMR Data for a Phenyl Sulfone Derivative
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.45 | s | -CH₃ |
| ¹H | ~7.30 - 8.00 | m | Aromatic Protons |
| ¹³C | ~21.6 | -CH₃ | |
| ¹³C | ~127.0 - 145.0 | Aromatic Carbons |
Note: The data presented are typical for a tolyl phenyl sulfone derivative and may not represent the exact values for the ortho isomer.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms, which is essential for confirming the ortho substitution pattern. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable.
A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic rings, helping to assign the signals of the tolyl and phenyl groups. For the ortho isomer, specific cross-peaks would be observed between neighboring protons on the tolyl ring, confirming their spatial proximity.
An HSQC experiment correlates proton signals with their directly attached carbon atoms. This allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H spectrum.
The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For Benzene, 1-methyl-2-(phenylsulfonyl)-, key HMBC correlations would be expected between the methyl protons and the adjacent aromatic carbons, as well as between the aromatic protons and the carbons of the sulfonyl group, definitively confirming the ortho arrangement.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
For Benzene, 1-methyl-2-(phenylsulfonyl)-, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is characteristic of diaryl sulfones and would likely involve the cleavage of the C-S and S-O bonds. Common fragments would include the phenyl radical, the tolyl radical, and ions resulting from the loss of SO₂.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula of C₁₃H₁₂O₂S for Benzene, 1-methyl-2-(phenylsulfonyl)-.
Table 2: Expected HRMS Data
| Molecular Formula | Calculated Mass | Measured Mass |
|---|---|---|
| C₁₃H₁₂O₂S | 232.0558 | (Experimentally Determined) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties.
The IR spectrum of Benzene, 1-methyl-2-(phenylsulfonyl)- is characterized by strong absorption bands corresponding to the sulfonyl group (SO₂). These typically appear as two distinct bands for asymmetric and symmetric stretching vibrations in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net Other characteristic bands would include C-H stretching vibrations of the aromatic rings and the methyl group, and C=C stretching vibrations of the aromatic rings.
Table 3: Characteristic IR Absorption Bands for Diaryl Sulfones
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| SO₂ | Asymmetric Stretch | 1350 - 1300 |
| SO₂ | Symmetric Stretch | 1160 - 1120 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Alkyl C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
The UV-Vis spectrum of Benzene, 1-methyl-2-(phenylsulfonyl)- would exhibit absorption bands in the ultraviolet region due to π-π* electronic transitions within the aromatic rings. The position and intensity of these bands can be influenced by the substitution pattern and the electronic interaction between the phenylsulfonyl and methyl groups. Sulfones themselves can influence the absorption spectra of aromatic compounds. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. For Benzene, 1-methyl-2-(phenylsulfonyl)-, the experimentally determined percentages of carbon, hydrogen, and sulfur would be compared with the calculated theoretical values based on its molecular formula, C₁₃H₁₂O₂S. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.
Table 4: Theoretical Elemental Composition of Benzene, 1-methyl-2-(phenylsulfonyl)-
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 13 | 156.13 | 67.21 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 5.21 |
| Oxygen | O | 16.00 | 2 | 32.00 | 13.78 |
| Sulfur | S | 32.07 | 1 | 32.07 | 13.80 |
| Total | 232.32 | 100.00 |
Chromatographic Techniques for Purity Assessment and Separation
The structural elucidation and confirmation of purity for "Benzene, 1-methyl-2-(phenylsulfonyl)-", also known as 2-methylphenyl phenyl sulfone or o-tolyl phenyl sulfone, rely on a suite of advanced analytical methodologies. Among these, chromatographic techniques are indispensable for both separating the compound from reaction mixtures and assessing its purity. The selection of a specific chromatographic method depends on the scale of the separation, the required purity level, and the physicochemical properties of the compound and its potential impurities.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative, and cost-effective method for monitoring the progress of reactions that synthesize o-tolyl phenyl sulfone and for preliminary purity assessment. It is also crucial for developing optimal solvent systems for column chromatography. In the analysis of aromatic sulfones, silica (B1680970) gel plates are the most common stationary phase due to their polarity and effectiveness in separating compounds of this class.
The separation on TLC is governed by the polarity of the mobile phase. A less polar solvent system results in lower retention factors (Rƒ), while a more polar system causes the compound to travel further up the plate, yielding a higher Rƒ value. For aromatic sulfones, which are moderately polar, mixtures of non-polar solvents like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) are typically employed. The progress of the oxidation of a sulfide (B99878) to its corresponding sulfone can be readily followed by TLC, as the sulfone is significantly more polar and thus exhibits a lower Rƒ value than the starting sulfide in the same eluent. orgsyn.org Visualization of the spots on the TLC plate is commonly achieved under UV light, as the aromatic rings in the molecule are UV-active.
Table 1: Representative TLC Conditions for Aromatic Sulfones
| Stationary Phase | Mobile Phase (Eluent) | Visualization | Application |
|---|---|---|---|
| Silica Gel 60 F254 | Ethyl acetate/Hexane (1:5) | UV Light (254 nm) | Monitoring oxidation of sulfide to sulfone. orgsyn.org |
Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for assessing the purity and confirming the identity of volatile and thermally stable compounds like Benzene, 1-methyl-2-(phenylsulfonyl)-. Commercial samples of related compounds, such as methyl phenyl sulfone, are often assayed for purity using GC, with typical purities exceeding 98%.
For analysis, a sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analyte between the two phases. The choice of column is critical; a non-polar or medium-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, is generally suitable for aromatic sulfones. The retention time is a characteristic property of the compound under specific GC conditions. The detector, often a Flame Ionization Detector (FID) for quantitative purity analysis or a Mass Spectrometer (MS) for definitive identification, provides the signal. GC-MS analysis of various methyl sulfone-containing aromatic compounds has proven effective for their determination in complex matrices. nih.gov
Table 2: Typical Gas Chromatography (GC) Parameters for Aromatic Sulfone Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm) with a polysiloxane-based stationary phase | Provides high-resolution separation of isomers and related impurities. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to transport the analyte through the column. |
| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., start at 70°C, ramp to 320°C) | Optimizes separation of compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification; FID offers high sensitivity for quantification. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of Benzene, 1-methyl-2-(phenylsulfonyl)-. It is particularly advantageous for compounds that may not be sufficiently volatile or thermally stable for GC. Reversed-phase HPLC is the most common mode used for this class of compounds.
In a typical reversed-phase setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) or phenyl-bonded silica, is used with a polar mobile phase. For aromatic compounds like o-tolyl phenyl sulfone, a phenyl column can offer unique selectivity due to potential π-π interactions. uhplcs.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as phosphoric acid or formic acid (for MS compatibility), is often added to ensure sharp, symmetrical peaks. sielc.comsielc.com Detection is typically performed using a UV detector set to a wavelength where the aromatic rings exhibit strong absorbance (e.g., ~254 nm). The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Table 3: Illustrative HPLC Conditions for Phenyl Sulfone Analogs
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 or Phenyl (e.g., 4.6 x 150 mm, 5 µm) | Non-polar stationary phase retains the moderately polar analyte. Phenyl phase can enhance selectivity for aromatics. uhplcs.comsielc.com |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic) | A polar mobile phase to elute the compound. The ratio is optimized for best separation. sielc.comsielc.com |
| Modifier | Phosphoric acid or Formic acid (0.1%) | Improves peak shape and ensures consistent ionization. sielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV at 254 nm | The aromatic rings provide strong UV absorbance for sensitive detection. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintains reproducible retention times. |
Theoretical and Computational Chemistry Approaches to Benzene, 1 Methyl 2 Phenylsulfonyl
Computational Modeling of Reaction Mechanisms and Transition States
An article on these subjects would require specific calculated values for properties such as molecular orbital energies, electron density distribution, potential energy surfaces for conformational changes, and activation energies for potential reactions. In the absence of such data, any attempt to write the requested content would be unsubstantiated.
Applications and Strategic Utility of Benzene, 1 Methyl 2 Phenylsulfonyl in Complex Organic Synthesis
Utilization as a Versatile Building Block in Multistep Syntheses
Benzene, 1-methyl-2-(phenylsulfonyl)- serves as a robust building block in organic synthesis, primarily due to the stability of the sulfone linkage and its capacity for controlled chemical modification. The sulfone group, while generally stable, can participate in or be transformed through various synthetic operations, allowing for the construction of more complex molecular architectures.
Diaryl sulfones are typically synthesized through methods like the oxidation of precursor sulfides, transition-metal-catalyzed cross-coupling reactions with sulfur dioxide surrogates, or metal-free approaches involving arynes or diaryliodonium salts. organic-chemistry.orgrsc.orgnih.gov Once formed, these compounds can undergo further transformations. For instance, the sulfonyl group can be reductively cleaved, effectively using it as a temporary linker or activating group that is later removed. Furthermore, vinyl sulfones, which can be derived from sulfone precursors, are valuable building blocks for creating diverse heterocyclic structures like substituted tetrahydrothiophenes. mdpi.comnih.gov The stability and synthetic accessibility of the diaryl sulfone core make it a reliable platform for multistep synthetic campaigns.
| Reaction Type | Description | Potential Application for Benzene, 1-methyl-2-(phenylsulfonyl)- |
|---|---|---|
| Cross-Coupling Reactions | The aryl rings of the sulfone can be functionalized with groups (e.g., halides, boronic esters) that participate in palladium-catalyzed reactions to form new C-C or C-heteroatom bonds. | Formation of complex biaryl structures or introduction of new functional groups. |
| Desulfonylation | Reductive cleavage of a C-S bond to remove the sulfonyl group. This can be useful if the sulfone was used to direct other reactions or as a temporary structural element. | Access to o-methylbiphenyl derivatives after using the sulfone for other synthetic steps. |
| Heterocycle Synthesis | Used as a precursor to create more complex building blocks, such as vinyl sulfones, which can then undergo cyclization reactions. mdpi.comnih.gov | Synthesis of sulfur-containing heterocycles. |
Employment as an Activating or Directing Group for Chemical Transformations
The phenylsulfonyl group is a powerful modulator of reactivity in aromatic systems. Its primary role in electrophilic aromatic substitution (EAS) is that of a strongly deactivating, meta-directing group. youtube.com This is due to the electron-withdrawing nature of the sulfone moiety, which reduces the electron density of the attached aromatic ring, making it less nucleophilic and thus less reactive toward electrophiles.
In the case of Benzene, 1-methyl-2-(phenylsulfonyl)-, two aromatic rings are present with competing directing effects:
The Methyl-Substituted Ring (Tolyl Group): The phenylsulfonyl group deactivates this ring and directs incoming electrophiles to the positions meta to itself (C4 and C6). The methyl group, in contrast, is an activating, ortho, para-director. The potent deactivating effect of the sulfone group generally dominates, making further electrophilic substitution on this ring difficult.
The Phenyl Group: The entire o-tolylsulfonyl moiety acts as a substituent on this ring. It functions as a deactivating, meta-directing group.
Beyond electrophilic substitution, the sulfonyl group is an excellent directing group for ortho-lithiation (deprotonation), a reaction that dramatically alters its synthetic utility (discussed in section 7.4). nih.govresearchgate.net The sulfonyl group can also be employed as a blocking group; by sulfonating a more reactive position (like a para position), a subsequent reaction can be directed to a less accessible ortho position, after which the sulfonyl group can be removed. masterorganicchemistry.com
| Group | Electronic Effect | Influence on Electrophilic Aromatic Substitution (EAS) | Influence on Ortho-Lithiation |
|---|---|---|---|
| Phenylsulfonyl (-SO₂Ph) | Strongly electron-withdrawing | Deactivating, Meta-directing youtube.com | Strong directing group nih.govresearchgate.net |
| Methyl (-CH₃) | Weakly electron-donating | Activating, Ortho, Para-directing | Weak directing group |
Synthesis of Diverse Chemical Scaffolds and Functional Molecules
The diaryl sulfone motif is a key component in a wide array of functional molecules and complex chemical scaffolds, particularly within medicinal chemistry. scispace.com The synthesis of these structures often leverages the sulfone core of molecules like Benzene, 1-methyl-2-(phenylsulfonyl)- as a central organizing element.
Modern synthetic methods provide numerous routes to diaryl sulfones, including palladium-catalyzed three-component reactions using SO₂ surrogates like DABSO, which unites organolithium species and aryl halides. nih.gov Such methods allow for the assembly of highly functionalized and diverse sulfone structures. Once synthesized, the sulfone can serve as a handle for further diversification. For example, the sulfone group's ability to direct ortho-metalation allows for the regioselective introduction of new substituents, leading to 1,2,3-trisubstituted aromatic systems that are otherwise difficult to access. nih.gov Additionally, sulfinyl sulfones, which can be prepared from sulfinates, act as precursors to sulfinyl radicals, enabling the synthesis of valuable disulfurized products which can be selectively transformed into other useful building blocks. nih.gov
| Target Scaffold/Molecule Type | Synthetic Strategy Involving a Diaryl Sulfone Core | Reference |
|---|---|---|
| Pharmaceutical Intermediates | The diaryl sulfone is a common scaffold in drug molecules. Synthesis often involves metal-catalyzed cross-coupling to build the core structure. | scispace.com |
| Highly Substituted Arenes | Sequential reactions using the sulfone first as a stable core and then as a directing group for ortho-functionalization. | nih.gov |
| Sulfur-Containing Heterocycles | Transformation of the sulfone into other sulfur-containing functional groups that can participate in cyclization reactions. | mdpi.com |
| Disulfurized Products | Use of sulfone derivatives (sulfinates) to generate sulfinyl sulfones, which serve as precursors for complex molecules with multiple sulfur functional groups. | nih.gov |
Role in "Umpolung" and Other Synthetic Strategies
One of the most powerful applications of the sulfonyl group in a molecule like Benzene, 1-methyl-2-(phenylsulfonyl)- is its ability to facilitate "umpolung," or polarity inversion. Aromatic protons are typically non-acidic and the ring itself is nucleophilic. However, the strongly electron-withdrawing sulfonyl group can acidify the adjacent ortho protons to such an extent that they can be removed by a strong base, such as an organolithium reagent. nih.govresearchgate.net
This ortho-lithiation generates a nucleophilic aryllithium species. researchgate.net This transient intermediate represents an umpolung of the aromatic ring's normal reactivity, transforming it from a nucleophile (in EAS) into a potent nucleophile itself. This lithiated species can then react with a wide range of electrophiles to install substituents specifically at the ortho position, a valuable strategy for controlling regiochemistry. This directed ortho metalation (DoM) is a cornerstone of modern aromatic synthesis. uwindsor.ca
| Electrophile | Resulting Product from Reaction with Ortho-Lithiated Sulfone |
|---|---|
| Alkyl Halides (e.g., CH₃I) | Ortho-alkylated diaryl sulfone |
| Aldehydes/Ketones (e.g., Benzaldehyde) | Ortho-hydroxyalkylated diaryl sulfone |
| Carbon Dioxide (CO₂) | Ortho-carboxylated diaryl sulfone (benzoic acid derivative) |
| Iodine (I₂) | Ortho-iodinated diaryl sulfone |
| Chlorotrimethylsilane (TMSCl) | Ortho-silylated diaryl sulfone |
Q & A
Q. What synthetic methodologies are recommended for preparing Benzene, 1-methyl-2-(phenylsulfonyl)-?
Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Sulfonylation of Toluene Derivatives : Reacting 2-methylbenzene derivatives with benzenesulfonyl chloride under basic conditions (e.g., NaOH) in dichloromethane at room temperature .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using sodium ascorbate and CuSO₄·5H₂O in acetone/water (1:1) to introduce sulfonyl groups .
- Grignard Reagents : Anti-Michael addition of Grignard reagents to sulfonylacetylenes, as demonstrated in related sulfone syntheses .
Key Considerations : Optimize reaction conditions (solvent, catalyst loading) to suppress side reactions like over-sulfonylation.
Q. How can spectroscopic and computational methods characterize this compound?
Answer: Spectroscopic Techniques :
- NMR : Analyze and NMR to confirm substitution patterns (e.g., methyl at position 1, sulfonyl at position 2). The deshielding effect of the sulfonyl group (~7-8 ppm in ) aids assignment .
- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (theoretical m/z 232.3) and fragmentation patterns (e.g., loss of SO₂, m/z 176) .
- Infrared (IR) : Strong S=O stretching vibrations at ~1150–1300 cm⁻¹ .
Q. Computational Tools :
- Molecular Properties : Use InChIKey (
VGIWSFWOJJDQAR-UHFFFAOYSA-N) and SMILES (C1(C)=CC=CC=C1S(=O)(=O)C2=CC=CC=C2) for DFT calculations (e.g., optimized geometry, HOMO-LUMO gaps) . - LogP and PSA : Predicted logP = 3.86 (lipophilicity) and polar surface area (PSA) = 42.52 Ų (solubility) .
Advanced Research Questions
Q. How can contradictions in spectral data be resolved during structural elucidation?
Answer:
- Multi-Technique Validation : Cross-validate NMR, MS, and IR data. For example, ambiguous signals can be resolved via - HSQC/HMBC correlations .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical uncertainties. The sulfonyl group’s planar geometry and bond lengths (S=O ~1.43 Å) confirm substitution .
- Isotopic Labeling : Introduce or labels to track sulfonyl group stability under reaction conditions.
Case Study : Discrepancies in mass spectral fragmentation (e.g., unexpected m/z 150 peaks) may arise from thermal decomposition during EI-MS. Use softer ionization (e.g., ESI) to confirm molecular ions .
Q. What computational strategies predict reactivity and stability of this sulfone?
Answer:
- DFT Calculations : Model transition states for sulfonyl group reactions (e.g., nucleophilic attack at sulfur). Compare activation energies for SN2 vs. radical pathways .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents stabilize sulfonyl intermediates) .
- QSPR Models : Relate computed descriptors (e.g., atomic charges on sulfur) to experimental reaction rates .
Example : The sulfonyl group’s electron-withdrawing nature reduces aromatic ring reactivity. Calculate Fukui indices to predict electrophilic substitution sites .
Q. How does the sulfonyl group influence reaction mechanisms in catalytic systems?
Answer:
- Rhodium Catalysis : In annulation reactions, the sulfonyl group acts as a directing group, facilitating C–H activation. Steric effects from the methyl group may slow kinetics .
- Palladium Cross-Coupling : The sulfonyl group stabilizes Pd intermediates via π-backbonding, improving yields in Suzuki-Miyaura reactions.
- Radical Reactions : Sulfonyl groups act as radical acceptors. Use EPR spectroscopy to detect transient sulfur-centered radicals .
Experimental Design : Compare reactivity with analogs (e.g., 4-methyl isomer) to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
